molecular formula C6H10Cl2O2 B15355466 4,4-Bis(chloromethyl)-1,3-dioxane

4,4-Bis(chloromethyl)-1,3-dioxane

Cat. No.: B15355466
M. Wt: 185.05 g/mol
InChI Key: KSZNXXQKJOMYCC-UHFFFAOYSA-N
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Description

4,4-Bis(chloromethyl)-1,3-dioxane is a chemical compound characterized by its molecular structure, which includes two chloromethyl groups attached to a 1,3-dioxane ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 1,3-dioxane with formaldehyde in the presence of hydrochloric acid, followed by chloromethylation using chloromethyl methyl ether.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the chloromethyl groups to other functional groups, such as amines.

  • Substitution: Substitution reactions can replace the chloromethyl groups with other substituents, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: A wide range of functionalized dioxanes.

Scientific Research Applications

4,4-Bis(chloromethyl)-1,3-dioxane is utilized in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the creation of complex molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the modification of biomolecules.

  • Industry: The compound is employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4-Bis(chloromethyl)-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The chloromethyl groups can act as reactive sites, facilitating further chemical modifications. The compound may interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

  • 4,4-Bis(chloromethyl)-1,1-biphenyl: Similar structure but different core ring system.

  • 1,3-Dioxane derivatives: Other dioxane-based compounds with varying substituents.

This detailed overview provides a comprehensive understanding of 4,4-Bis(chloromethyl)-1,3-dioxane, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H10Cl2O2

Molecular Weight

185.05 g/mol

IUPAC Name

4,4-bis(chloromethyl)-1,3-dioxane

InChI

InChI=1S/C6H10Cl2O2/c7-3-6(4-8)1-2-9-5-10-6/h1-5H2

InChI Key

KSZNXXQKJOMYCC-UHFFFAOYSA-N

Canonical SMILES

C1COCOC1(CCl)CCl

Origin of Product

United States

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